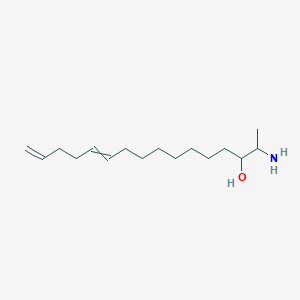
Obscuraminol C
Overview
Description
Obscuraminol C is a compound with the molecular formula C16H31NO . It is classified as a sphingoid base analog under the lipid maps classification .
Molecular Structure Analysis
The IUPAC name for Obscuraminol C is (2S,3R,11E)-2-aminohexadeca-11,15-dien-3-ol . The compound has two defined atom stereocenters and one defined bond stereocenter . The canonical SMILES representation isCC(C(CCCCCCCC=CCCC=C)O)N . Physical And Chemical Properties Analysis
Obscuraminol C has a molecular weight of 253.42 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 12 . The exact mass is 253.240564612 g/mol . The topological polar surface area is 46.2 Ų .Scientific Research Applications
Source and Structure of Obscuraminol C
Obscuraminol C is a type of unsaturated 2-amino-3-ol compound . It was isolated from the ascidian Pseudodistoma obscurum found in Tarifa Island, Cádiz, Spain . The chemical structure of Obscuraminol C is (2S,3R,11E)-2-aminohexadeca-11,15-dien-3-ol .
Role in Natural Product Synthesis
Obscuraminol C plays a significant role in the field of natural product synthesis . It is often used in the total synthesis of natural products . The complex functionality and demanding structures of many natural products require powerful and selective methods and reagents, and Obscuraminol C fits this requirement .
Use in Samarium (II) Iodide-Mediated Reactions
Obscuraminol C is used in samarium (II) iodide-mediated reactions . Samarium (II) iodide (SmI2), also known as Kagan’s reagent, is a valuable reagent used in the development of a broad variety of reactions . Obscuraminol C is used in SmI2-mediated synthetic strategies, particularly in the total synthesis of natural products .
Role in the Synthesis of Vicinal Amino Alcohols
Obscuraminol C is involved in the synthesis of vicinal amino alcohols . The vicinal amino alcohol motif occurs in various biologically active natural products . Obscuraminol C, being a bioactive long-chain vicinal amino alcohol, has been isolated from marine sources .
Use in Reduction of Functional Groups
Obscuraminol C is used in the reduction of different functional groups . These include sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds .
Role in C–C Bond Construction
Obscuraminol C plays a crucial role in C–C bond construction . It is used in cascade or sequential reactions that lead to the formation of C–C bonds .
properties
IUPAC Name |
2-aminohexadeca-11,15-dien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,6-7,15-16,18H,1,4-5,8-14,17H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDBAJESFUNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCC=CCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohexadeca-11,15-dien-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)
![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)

![4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B3036453.png)
![2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3036454.png)



![2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide](/img/structure/B3036460.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazole-4-carboxamide](/img/structure/B3036462.png)

